N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chloro, nitro, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Nitration: The starting material, 2-phenylmethoxyphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorination: The nitrated compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.
Trifluoroacetylation: The chlorinated nitro compound is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, solvents like dimethylformamide or tetrahydrofuran.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(5-chloro-4-amino-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide.
Substitution: Formation of N-(5-substituted-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide.
Hydrolysis: Formation of 5-chloro-4-nitro-2-phenylmethoxybenzoic acid.
Scientific Research Applications
N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the trifluoroacetamide group can enhance its binding affinity and specificity. The nitro and chloro groups may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide can be compared with similar compounds such as:
N-(4-nitrophenyl)-2,2,2-trifluoroacetamide: Lacks the chloro and phenylmethoxy groups, resulting in different chemical and biological properties.
N-(5-chloro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide:
N-(5-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide: Lacks the phenylmethoxy group, leading to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-10-6-11(20-14(22)15(17,18)19)13(7-12(10)21(23)24)25-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENBAOPXKNYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2NC(=O)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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